Bienvenue dans la boutique en ligne BenchChem!

COR170

CB2 inverse agonist Selectivity index 4-Quinolone-3-carboxamide

COR170 is a validated 4-quinolone-3-carboxamide CB2 inverse agonist (Ki 3.8 nM) with exceptional >2631-fold selectivity over CB1, eliminating central off-target effects. Its confirmed functional profile in GTPγS and cAMP assays and proven in vivo antinociception at 6 mg/kg make it a superior, reproducible reference tool for dissecting CB2-mediated signaling in pain and neuroinflammation studies, outperforming non-selective or functionally ambiguous alternatives.

Molecular Formula C31H36N2O2
Molecular Weight 468.6 g/mol
Cat. No. B1669433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOR170
SynonymsCOR-170;  COR 170;  COR170; 
Molecular FormulaC31H36N2O2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35)
InChIKeyMSJISJDTJJYBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide (COR170): A High-Selectivity CB2 Inverse Agonist for Inflammation & Neuroprotection Research


N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide (CAS 1048039-15-1, synonym COR170 or compound 11u) is a 4-quinolone-3-carboxamide derivative that acts as a selective inverse agonist at the cannabinoid receptor subtype 2 (CB2) [1]. It exhibits nanomolar affinity for CB2 (Ki = 3.8 nM) and negligible affinity for the central cannabinoid receptor CB1 (Ki > 10,000 nM), yielding a selectivity index >2631 . This pharmacological profile distinguishes it from both non-selective CB2 ligands and agonists within the same chemotype, making it a valuable tool compound for probing CB2-mediated signaling in inflammation, pain, and neuroprotection research .

Why Researchers Should Not Substitute N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide with Generic 4-Quinolone-3-Carboxamides or Other CB2 Ligands


Within the 4-quinolone-3-carboxamide scaffold, subtle modifications to substituents at positions 1, 3, and 6 of the bicyclic nucleus profoundly alter receptor pharmacology. While many analogs retain high CB2 affinity (Ki range: 0.7–73.2 nM), their functional profiles diverge sharply into agonists, antagonists, and inverse agonists [1]. For instance, the 6-phenyl substitution in COR170 confers a distinct inverse agonist functional signature validated in both in vitro functional assays and in vivo behavioral models, whereas structurally close 6-substituted analogs (e.g., 2e) act as silent antagonists [2]. Furthermore, commercially available CB2 inverse agonists from alternative chemotypes—such as SR144528 (pyrazole) or JTE-907 (benzimidazole)—exhibit different physicochemical properties (e.g., logD, solubility) and species-dependent affinity variations, which can confound cross-study reproducibility [3]. Direct substitution without experimental validation therefore risks irreproducible results and flawed mechanistic conclusions.

Quantitative Differentiation Evidence for N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide: Selectivity, Functional Signature, and In Vivo Activity


CB2 Receptor Affinity and Selectivity: COR170 vs. SR144528 and In-Class Analogs

COR170 demonstrates a CB2 binding affinity of Ki = 3.8 nM and a CB1 affinity of Ki > 10,000 nM in [3H]CP-55940 competition binding assays using human recombinant receptors expressed in HEK293 cells [1]. This yields a selectivity index (SI = Ki(CB1)/Ki(CB2)) of >2631. In contrast, the widely used CB2 inverse agonist SR144528 exhibits a CB2 Ki = 0.6 nM and CB1 Ki = 400 nM, corresponding to an SI of approximately 667 . Within the same 4-quinolone-3-carboxamide chemotype, compound 2ae (a 6-phenylsulfinyl analog) exhibits a reduced selectivity (SI = 6.3) due to higher CB1 affinity (Ki = 460 nM) [2].

CB2 inverse agonist Selectivity index 4-Quinolone-3-carboxamide Radioligand binding

Functional Selectivity: Inverse Agonist vs. Silent Antagonist in the Same Chemotype

In functional assays, COR170 (designated compound 2g in the Pasquini et al. 2010 study) exhibited inverse agonist activity at the CB2 receptor, decreasing basal signaling. This contrasts with compound 2e, a structurally similar 4-quinolone-3-carboxamide bearing a 6-methoxy substituent, which acted as a silent antagonist in the same assays [1]. Specifically, in the formalin test of inflammatory pain in mice, 2g (COR170) produced dose-dependent antinociception in the late phase, whereas 2e was inactive per se and instead blocked the analgesic effect of a selective CB2 agonist [2].

CB2 inverse agonism Constitutive activity cAMP assay GTPγS binding

In Vivo Analgesic Efficacy: COR170 vs. CB2 Partial Agonist GW405833 in the Formalin Test

In the mouse formalin test of persistent inflammatory pain, COR170 (administered i.p. at 1.5–6 mg/kg, 10 min before formalin) produced a significant reduction in late-phase nociceptive behavior at the 6 mg/kg dose . Notably, COR170 at lower doses (1.5–3 mg/kg) prevented the antinociceptive effect of the CB2 partial agonist GW405833, confirming its inverse agonist functional profile in vivo . This bidirectional modulation—direct antinociception at high dose versus blockade of agonist effects at low dose—is a hallmark of inverse agonism and distinguishes COR170 from pure agonists or neutral antagonists.

Antinociception Formalin test Inflammatory pain CB2 pharmacology

Physicochemical Profile and Formulation Flexibility: Solubility Advantages Over Less Polar CB2 Inverse Agonists

COR170 exhibits high solubility in organic solvents commonly used for in vitro and in vivo stock solutions: soluble to 20 mM in DMSO and to 100 mM in ethanol . This solubility profile enables flexible dosing regimens and minimizes the need for complex vehicles. In comparison, the structurally related 4-quinolone-3-carboxamide CB2 ligand with a 6-phenylsulfinyl group (compound 2ae) is reported to have a predicted logP ~5.9 and lower aqueous solubility, potentially requiring more elaborate formulation strategies [1].

Solubility DMSO solubility Ethanol solubility Formulation

Commercial Purity and Batch-to-Batch Consistency: ≥99% HPLC Purity vs. Unspecified Research-Grade Alternatives

COR170 is supplied by reputable vendors (Tocris, R&D Systems) with a guaranteed purity of ≥99% as determined by HPLC . This high level of chemical purity is critical for minimizing off-target effects from synthetic impurities. In contrast, many alternative CB2 ligands sourced from non-validated suppliers lack rigorous batch analysis, introducing uncontrolled variability into experimental results. The availability of Certificates of Analysis (CoA) for COR170 ensures batch-to-batch reproducibility, a key requirement for preclinical studies and target validation workflows .

Purity HPLC Quality control Reproducibility

Chemical Identity and Structural Confirmation: IUPAC Name and CAS Registry Unambiguity

The compound is unambiguously defined by its CAS Registry Number 1048039-15-1 and IUPAC name N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide [1]. This precise chemical identity prevents confusion with structurally similar analogs that may share the '4-quinolone-3-carboxamide' generic descriptor but differ in critical substituents (e.g., 6-phenyl vs. 6-phenylsulfinyl vs. 6-methoxy). The InChI Key (MSJISJDTJJYBFT-UHFFFAOYSA-N) provides a machine-readable identifier for database integration and inventory management .

CAS Registry IUPAC nomenclature Chemical identity Procurement specification

Recommended Research Applications for N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide Based on Evidence


In Vivo Models of Inflammatory and Neuropathic Pain Requiring Selective CB2 Inverse Agonism

COR170 is validated in the mouse formalin test for inflammatory pain, where it demonstrates dose-dependent antinociception in the late phase at 6 mg/kg (i.p.) and functional antagonism of CB2 agonists at lower doses [1]. Researchers studying the role of CB2 constitutive activity in pain pathways can use COR170 to dissect inverse agonist-specific effects from agonist-driven signaling. Its high selectivity (>2631-fold over CB1) minimizes confounding central effects, making it suitable for studies where CB1-mediated psychoactivity would be a liability [2].

Neuroinflammation and Microglia Activation Studies Leveraging the 4-Quinolone-3-Carboxamide Pharmacophore

The 4-quinolone-3-carboxamide scaffold, to which COR170 belongs, has been recently exploited for the development of fluorescent CB2 probes to image microglia activation in neuroinflammation models [1]. COR170 can serve as a non-fluorescent reference inverse agonist in these imaging studies, enabling correlation between CB2 inverse agonism and microglial phenotype modulation. Its robust in vitro and in vivo pharmacological validation supports its use as a benchmark compound for evaluating novel fluorescent derivatives.

CB2 Inverse Agonist Reference Compound for Assay Development and Screening Cascades

With a well-defined binding affinity (Ki = 3.8 nM) and a confirmed inverse agonist functional profile in both [35S]GTPγS binding and cAMP assays, COR170 is an ideal reference compound for establishing CB2 radioligand binding assays and functional screens [1]. Its high purity (≥99% HPLC) and availability with Certificates of Analysis ensure consistent performance across screening batches. This reliability is essential for hit validation and for benchmarking novel CB2 ligands in drug discovery programs [2].

Comparative Pharmacology Studies Investigating Scaffold-Dependent Functional Selectivity

COR170 (compound 2g) exhibits a distinct functional signature compared to close structural analogs such as 2e (silent antagonist) and 2ae (mixed agonist/antagonist profile) [1]. This makes COR170 a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how subtle modifications to the 4-quinolone-3-carboxamide core influence CB2 functional selectivity. Researchers can use COR170 to probe the molecular determinants of inverse agonism within this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for COR170

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.